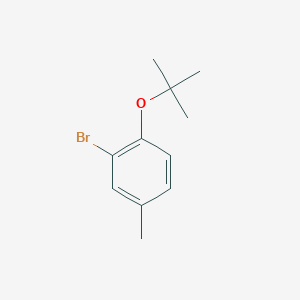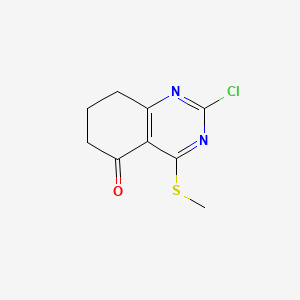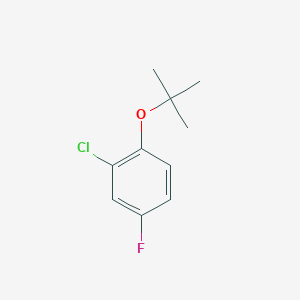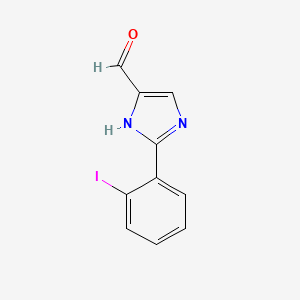![molecular formula C10H14O2 B13691495 2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
2-[2-(Hydroxymethyl)phenyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Hydroxymethyl)phenyl]-2-propanol is an organic compound with the molecular formula C10H12O2. It is known for its role as a photoinitiator in various polymerization processes. This compound is characterized by its hydroxyl group attached to a phenyl ring, which is further connected to a propanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenyl]-2-propanol typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with specific reagents. One common method includes the use of potassium bromide in water, followed by the addition of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving fractional distillation to isolate the compound as a colorless oil .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Hydroxymethyl)phenyl]-2-propanol is widely used in scientific research due to its role as a photoinitiator. It is utilized in:
Mecanismo De Acción
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-2-propanol as a photoinitiator involves the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate radicals rapidly upon UV exposure .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Uniqueness
2-[2-(Hydroxymethyl)phenyl]-2-propanol stands out due to its high efficiency as a photoinitiator and its ability to produce non-yellowing, color-stable polymers. Its low odor and excellent color stability make it an ideal choice for applications requiring long-term exposure to UV light .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6,11-12H,7H2,1-2H3 |
Clave InChI |
VWJPVHHMDBYWJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)



